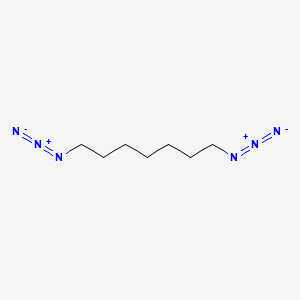

1,7-Diazidoheptane

Description

Structure

3D Structure

Properties

CAS No. |

98428-99-0 |

|---|---|

Molecular Formula |

C7H14N6 |

Molecular Weight |

182.23 g/mol |

IUPAC Name |

1,7-diazidoheptane |

InChI |

InChI=1S/C7H14N6/c8-12-10-6-4-2-1-3-5-7-11-13-9/h1-7H2 |

InChI Key |

ILQNLARYPRJJGX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

1,7-Diazidoheptane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,7-diazidoheptane. The information is intended for a technical audience and is supported by detailed experimental protocols and predictive data based on established chemical principles.

Chemical Structure and Identifiers

This compound is a bifunctional organic compound featuring a seven-carbon aliphatic chain terminated by two azide groups.

Table 1: Chemical Structure and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄N₆ |

| Molecular Weight | 182.23 g/mol |

| CAS Number | 98428-99-0 |

| SMILES | C(CCCN=[N+]=[N-])CCCN=[N+]=[N-] |

| InChI | InChI=1S/C7H14N6/c8-12-10-6-4-2-1-3-5-7-11-13-9/h1-7H2 |

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known characteristics of similar long-chain alkyl azides and the heptane backbone.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar organic azides. |

| Boiling Point | > 200 °C (with decomposition) | Alkyl azides can be thermally unstable. |

| Melting Point | Not applicable (liquid at room temp) | |

| Density | ~0.95 g/mL | Estimated based on similar compounds. |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, THF, Chloroform). Insoluble in water. | Organic azides are generally soluble in aprotic polar organic solvents. |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | δ ~3.3 ppm (triplet, 4H, -CH₂-N₃), δ ~1.6 ppm (quintet, 4H, -CH₂-CH₂-N₃), δ ~1.4 ppm (quintet, 6H, central -CH₂- groups). |

| ¹³C NMR | δ ~51 ppm (-CH₂-N₃), δ ~29 ppm (-CH₂-CH₂-N₃), δ ~26 ppm (central -CH₂- groups). The azide group has a deshielding effect on the α- and β-carbons. |

| FT-IR | Strong, sharp absorption band around 2090-2120 cm⁻¹ (asymmetric N₃ stretch). C-H stretching bands around 2850-2950 cm⁻¹. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 182. Fragmentation would likely involve the loss of N₂ (m/z 154) and further cleavage of the alkyl chain. |

Synthesis of this compound

A common and effective method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide. The following protocol outlines the synthesis of this compound from 1,7-dibromoheptane.

Materials:

-

1,7-dibromoheptane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous DMF.

-

Addition of Sodium Azide: Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Applications in Research and Drug Development

This compound serves as a versatile bifunctional molecule with significant potential in various research and development areas, particularly as a crosslinking agent.

-

Polymer Chemistry: The two terminal azide groups can react with other functional groups, such as alkynes in "click chemistry" reactions, to form stable crosslinks between polymer chains. This can be used to synthesize hydrogels, elastomers, and other polymeric materials with tailored properties.

-

Drug Delivery: In drug development, this compound can be used to create crosslinked hydrogel networks for the controlled release of therapeutic agents. The length of the heptane chain can influence the flexibility and porosity of the resulting hydrogel.

-

Bioconjugation: This molecule can be used to link two biomolecules together, provided they have appropriate functional groups that can react with azides.

Safety Considerations

Organic azides, especially low molecular weight ones, should be handled with caution as they can be energetic and potentially explosive, particularly when heated or subjected to shock. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid heating the compound to high temperatures. Sodium azide, a reagent in the synthesis, is acutely toxic and should be handled with extreme care.

An In-Depth Technical Guide to the Reaction of 1,7-Diazidoheptane with Alkynes for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 1,7-diazidoheptane with alkynes, a cornerstone of "click chemistry." The focus is on providing actionable data and detailed experimental protocols to support research and development in polymer chemistry, materials science, and drug development. This compound serves as a valuable difunctional building block for the synthesis of linear polymers and other complex macromolecular architectures through step-growth polymerization.

Core Reaction Mechanisms: An Overview

The reaction between the terminal azide groups of this compound and alkynes primarily proceeds via two highly efficient and orthogonal pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both mechanisms result in the formation of a stable 1,2,3-triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

The general mechanism for the CuAAC polymerization of a diazide and a diyne is depicted below:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free cycloaddition reaction that utilizes a strained alkyne, typically a cyclooctyne derivative, to achieve high reaction rates at physiological temperatures.[1] The relief of ring strain is the primary driving force for this reaction.[1] This method is particularly valuable in biological applications where the toxicity of a copper catalyst is a concern. In the context of this compound, SPAAC can be employed for the synthesis of polymers and bioconjugates under mild, metal-free conditions.[2][3]

The general mechanism for the SPAAC polymerization of a diazide and a strained dialkyne is as follows:

Quantitative Data

While specific kinetic and yield data for the polymerization of this compound are not extensively reported in readily accessible literature, the following table provides representative data for analogous step-growth polymerizations using bifunctional azides and alkynes. These values can serve as a baseline for experimental design.

| Monomers | Catalyst/Conditions | Solvent | Polymer MW (Da) | PDI | Yield (%) | Reference |

| Diazide + Dicylooctyne | None, room temp. | Various | >700,000 | - | - | [2] |

| Diazide + Diyne | Cu(I) | Various | - | - | High | General Knowledge |

Experimental Protocols

Synthesis of this compound

Materials:

-

1,7-Dibromoheptane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1,7-dibromoheptane in DMF.

-

Add an excess of sodium azide (typically 2.2 to 2.5 equivalents) to the solution.

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography if necessary.

Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

General Protocol for CuAAC Polymerization of this compound with a Diyne

Materials:

-

This compound

-

A suitable diyne monomer (e.g., 1,4-diethynylbenzene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

In a reaction vessel, dissolve equimolar amounts of this compound and the diyne monomer in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

-

Add the catalyst solution to the monomer solution with stirring. The reaction is often carried out at room temperature.

-

Monitor the polymerization by observing the increase in viscosity of the solution. The reaction progress can also be followed by techniques such as GPC to track the increase in molecular weight.

-

Once the desired molecular weight or conversion is achieved, the polymerization can be terminated, for example, by precipitation of the polymer in a non-solvent (e.g., methanol or water).

-

Collect the polymer by filtration, wash it thoroughly to remove any residual catalyst and monomers, and dry it under vacuum.

General Protocol for SPAAC Polymerization of this compound with a Strained Dialkyne

Materials:

-

This compound

-

A suitable strained dialkyne monomer (e.g., a bicyclononyne derivative)

-

A suitable solvent (e.g., acetonitrile, DMF, or chloroform)

Procedure:

-

Dissolve equimolar amounts of this compound and the strained dialkyne monomer in the chosen solvent in a reaction vessel.

-

Stir the solution at room temperature. The reaction is typically performed without a catalyst.

-

Monitor the progress of the polymerization by GPC to follow the increase in polymer molecular weight.

-

When the desired molecular weight is reached, precipitate the polymer by adding the reaction mixture to a non-solvent.

-

Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of polytriazoles from this compound.

Conclusion

The reaction of this compound with alkynes via CuAAC and SPAAC pathways offers a versatile and efficient platform for the synthesis of advanced polymeric materials. The choice between the catalyzed and strain-promoted mechanism depends on the specific requirements of the application, particularly concerning biocompatibility and reaction conditions. While specific quantitative data for this compound reactions are limited in the public domain, the provided protocols and general data serve as a robust starting point for researchers and developers in this field. Further optimization of reaction conditions will be crucial for achieving desired polymer properties for specific applications in drug delivery, materials science, and beyond.

References

The Versatility of 1,7-Diazidoheptane in Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1] Among the various diazido linkers employed in this reaction, 1,7-diazidoheptane serves as a versatile building block for creating homobifunctional crosslinkers and other complex molecular architectures. Its seven-carbon aliphatic chain provides a balance of flexibility and hydrophobicity, making it a valuable tool in drug discovery, bioconjugation, and materials science. This technical guide delves into the fundamental principles of utilizing this compound in click chemistry, providing detailed experimental protocols and data to support its application.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves a nucleophilic substitution reaction using 1,7-dihaloheptane, typically 1,7-dibromoheptane, and an azide salt, such as sodium azide.[2][3] The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the SN2 reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,7-Dibromoheptane

-

Sodium Azide (NaN3)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane in a suitable volume of DMF or DMSO.

-

Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to a temperature between 60-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with deionized water and brine to remove any residual DMF/DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Data for this compound:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methylene protons of the heptane chain. The protons alpha to the azide groups will be shifted downfield compared to the other methylene protons. |

| ¹³C NMR | Signals for the seven carbon atoms of the heptane backbone. The carbons attached to the azide groups will have a characteristic chemical shift. |

| IR Spectroscopy | A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) asymmetric stretching vibration. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound. |

Core Principles of this compound in Click Chemistry

This compound acts as a homobifunctional linker in CuAAC reactions, capable of reacting with two alkyne-containing molecules to form a bis-triazole product. The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer when catalyzed by a copper(I) source.[1]

The general workflow for a click reaction involving this compound is depicted in the following diagram:

Caption: General workflow for the CuAAC reaction with this compound.

Key Experimental Considerations

-

Copper(I) Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[4]

-

Ligands: To stabilize the Cu(I) oxidation state and prevent disproportionation, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be employed.[4] THPTA is particularly useful for reactions in aqueous media due to its water solubility.

-

Solvent: The choice of solvent depends on the solubility of the reactants. A variety of solvents can be used, including mixtures of water with t-butanol, DMSO, or DMF. For bioconjugation applications, aqueous buffer systems are preferred.

-

Stoichiometry: To drive the reaction to completion, it is common to use a slight excess of one of the reactants, typically the alkyne.

Experimental Protocol: Synthesis of a Bis-Triazole using this compound

This protocol describes the synthesis of a model bis-triazole by reacting this compound with two equivalents of a terminal alkyne, such as propargyl alcohol.

Materials:

-

This compound

-

Propargyl Alcohol

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized Water

Procedure:

-

In a vial, dissolve this compound (1 equivalent) and propargyl alcohol (2.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

-

To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 0.1-0.2 equivalents per azide group).

-

Add the copper(II) sulfate solution (typically 0.01-0.05 equivalents per azide group) to initiate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. The product may precipitate out of the solution.

-

If a precipitate forms, it can be collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried.

-

If the product remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for a Model Reaction:

The following table summarizes typical quantitative data for the reaction of this compound with an excess of phenylacetylene.

| Parameter | Value |

| Reactants | This compound, Phenylacetylene |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | t-BuOH / H₂O (1:1) |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |

| Yield | >90% |

Characterization Data for a Bis-Triazole Product:

| Technique | Expected Data for 1,7-bis(4-phenyl-1H-1,2,3-triazol-1-yl)heptane |

| ¹H NMR | Signals for the triazole protons (a singlet around 7.5-8.5 ppm), phenyl protons, and the heptane linker protons. The methylene protons adjacent to the triazole nitrogen will be shifted downfield. |

| ¹³C NMR | Signals for the triazole carbons, phenyl carbons, and the heptane carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the bis-triazole product. |

Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it a valuable linker for various applications:

-

Drug Discovery: It can be used to synthesize dimeric drugs or to link a targeting moiety to a therapeutic agent. In the context of Proteolysis Targeting Chimeras (PROTACs), the heptane chain can serve as a flexible linker to connect a ligand for an E3 ligase and a ligand for a target protein.[1][5]

-

Bioconjugation: this compound can be used to attach molecules to biological scaffolds, such as proteins or nucleic acids, that have been functionalized with alkyne groups. This is particularly useful for creating fluorescent probes or for immobilizing biomolecules on surfaces.

-

Polymer and Materials Science: As a crosslinking agent, this compound can be used to form hydrogels and other polymeric networks by reacting with alkyne-functionalized polymers. The resulting triazole linkages are stable and can enhance the mechanical properties of the material.

The logical relationship for the application of this compound as a linker is illustrated below:

Caption: Logical workflow for using this compound as a linker.

References

1,7-Diazidoheptane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-diazidoheptane, a bifunctional crosslinking agent with significant potential in chemical biology and drug development. The document details its molecular properties, a representative synthesis protocol, safety and handling procedures, and its application in bioconjugation via click chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₇H₁₄N₆ | [1] |

| Molecular Weight | 182.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 98428-99-0 | [1] |

| Canonical SMILES | C(CCCN=[N+]=[N-])CCCN=[N+]=[N-] | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a corresponding 1,7-dihaloheptane, such as 1,7-dibromoheptane, with sodium azide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from 1,7-Dibromoheptane

Materials:

-

1,7-Dibromoheptane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous dimethylformamide.

-

Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to dryness to avoid potential decomposition of the azide.

-

The resulting crude this compound can be used directly for many applications or purified further by column chromatography on silica gel if necessary.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with care. The following are critical safety precautions:

-

Toxicity: Azides are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

-

Explosion Hazard: Low molecular weight organic azides can be explosive. Avoid subjecting them to shock, friction, or heat.

-

Incompatible Materials: Do not expose azides to strong acids, as this can generate highly toxic and explosive hydrazoic acid. Avoid contact with heavy metals, which can form shock-sensitive metal azides.

-

Solvents: Halogenated solvents like dichloromethane and chloroform should not be used in reactions with azides, as they can form dangerously explosive di- and tri-azidomethane.

-

Purification: Avoid distillation of crude organic azides. Purification should be limited to extraction and, if necessary, column chromatography.

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.

Application in Bioconjugation: A Click Chemistry Workflow

This compound is an excellent bifunctional linker for conjugating two different molecules, such as a drug and a targeting ligand, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Caption: Workflow for bioconjugation using this compound as a linker.

This diagram illustrates a typical workflow where two molecules of interest are first functionalized with terminal alkyne groups. These alkyne-modified molecules are then reacted with the bifunctional this compound in the presence of a copper(I) catalyst. The two azide groups on the heptane linker react with the alkyne groups on each molecule, forming stable triazole rings and covalently linking the two molecules. This method is widely used in drug delivery systems to conjugate a therapeutic agent to a moiety that can target specific cells or tissues.

References

An In-depth Technical Guide to the Azide Groups in 1,7-Diazidoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical properties of the azide groups in 1,7-diazidoheptane. It details the synthesis of the molecule, its spectroscopic characterization, and its reactivity, with a focus on its application as a crosslinking agent and in bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties of this compound

This compound is a bifunctional organic compound with the chemical formula C7H14N6.[1] It consists of a seven-carbon aliphatic chain with azide functional groups at both termini. The presence of two azide groups makes it a useful crosslinking agent and a building block in polymer and materials science.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14N6 | [1] |

| Molecular Weight | 182.23 g/mol | [1] |

| Exact Mass | 182.12799447 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 98428-99-0 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction from a corresponding dihalogenated heptane, most commonly 1,7-dibromoheptane or 1,7-dichloroheptane. The reaction involves the displacement of the halide ions by the azide ion, typically from sodium azide.

Experimental Protocol for the Synthesis of this compound from 1,7-Dibromoheptane

Materials:

-

1,7-Dibromoheptane

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane in anhydrous DMF.

-

Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to a temperature between 60 and 80 °C and stir for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: Organic azides can be explosive, especially in the presence of heat, shock, or certain metals. Appropriate safety precautions, including the use of a blast shield, should be taken throughout the synthesis and handling of this compound.

Spectroscopic Characterization of the Azide Groups

The azide functional groups in this compound give rise to characteristic signals in various spectroscopic techniques, which are essential for its identification and characterization.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak typically appears in the range of 2100-2150 cm-1. A weaker symmetric stretching vibration may also be observed around 1250 cm-1.[2]

Table 2: Characteristic Infrared Absorption Frequencies for Alkyl Azides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric stretch (νas) | 2100 - 2150 | Strong, Sharp |

| Symmetric stretch (νs) | 1200 - 1300 | Medium to Weak |

| Bending (δ) | 600 - 700 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is another valuable tool for characterizing the azide group. The symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.[3][4] This complementarity makes the combined use of IR and Raman spectroscopy a powerful method for identifying and studying organic azides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectroscopy are standard methods for characterizing organic molecules, they do not directly probe the nitrogen atoms of the azide group. However, the chemical shifts of the carbon atoms adjacent to the azide groups are influenced by the electron-withdrawing nature of the azide.

-

¹H NMR: The protons on the carbon atom alpha to the azide group (C1 and C7) are expected to be deshielded and appear at a downfield chemical shift compared to a simple alkane.

-

¹³C NMR: Similarly, the carbon atoms directly bonded to the azide groups (C1 and C7) will exhibit a downfield chemical shift.

Reactivity of the Azide Groups

The azide groups in this compound are highly versatile functional groups that can participate in a variety of chemical transformations.

1,3-Dipolar Cycloaddition (Click Chemistry)

One of the most important reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.[6][7] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and can be carried out under mild, often aqueous, conditions.[7]

The bifunctional nature of this compound allows it to react with two alkyne-containing molecules, making it an excellent crosslinking agent or molecular linker in the synthesis of polymers, dendrimers, and complex molecular architectures.[8][9]

Caption: Huisgen 1,3-dipolar cycloaddition of this compound.

Staudinger Ligation

The Staudinger ligation is another important bioorthogonal reaction involving azides. In this reaction, an azide reacts with a phosphine to form an aza-ylide intermediate, which then hydrolyzes to produce a primary amine and a phosphine oxide. A modified version of this reaction, the traceless Staudinger ligation, allows for the formation of an amide bond.

Reduction to Amines

The azide groups can be readily reduced to primary amines using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or triphenylphosphine followed by hydrolysis. This provides a synthetic route to 1,7-diaminoheptane.

Applications

The unique properties of the azide groups in this compound make it a valuable tool in various scientific and technological fields.

Crosslinking Agent

As a bifunctional molecule, this compound can be used to crosslink polymers that have been functionalized with alkyne groups. This is particularly useful in the development of hydrogels, elastomers, and other polymeric materials with tailored mechanical properties. The resulting triazole linkages are stable and biocompatible, making these materials suitable for biomedical applications.

Caption: Workflow for polymer crosslinking using this compound.

Molecular Linker in Drug Development

In drug development and chemical biology, this compound can serve as a flexible linker to connect two molecular fragments, such as a targeting moiety and a therapeutic agent. The "click" reaction provides a reliable method for conjugating these components under mild conditions, which is crucial when working with sensitive biomolecules.[8]

Safety Considerations

Organic azides are energetic materials and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively. This compound, being a diazide, has a higher nitrogen content and therefore a higher potential energy than a corresponding monoazide. It is crucial to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions involving azides should be performed in a well-ventilated fume hood and behind a blast shield.

Conclusion

The azide groups in this compound impart a rich and versatile chemistry to this molecule. Its ability to undergo highly efficient and specific "click" reactions has made it a valuable tool in polymer chemistry, materials science, and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. While specific experimental data for this compound is not extensively published, this guide provides a solid foundation based on the well-established chemistry of alkyl azides. Further research into the specific quantitative properties of this compound would be beneficial for expanding its applications.

References

- 1. This compound | C7H14N6 | CID 71332011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. physicsopenlab.org [physicsopenlab.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0290710) [np-mrd.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1,7-Diazidoheptane

CAS Number: 98428-99-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-diazidoheptane, a bifunctional crosslinking agent with significant potential in chemical biology and drug development. This document outlines its chemical properties, a detailed representative synthesis protocol, and its applications, particularly in the realm of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a linear seven-carbon alkyl chain functionalized with azide groups at both termini. This structure allows it to act as a homobifunctional linker, capable of connecting two molecular entities through "click" chemistry or other azide-reactive conjugations.

| Property | Value |

| CAS Number | 98428-99-0 |

| Molecular Formula | C H N |

| Molecular Weight | 182.23 g/mol |

| Appearance | Presumed to be a colorless liquid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound

Synthesis of the Precursor: 1,7-Dibromoheptane

The synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid has been reported. This reaction proceeds via a two-step consecutive SN2 mechanism.[1]

Reaction:

HO-(CH₂)₇-OH + 2 HBr → Br-(CH₂)₇-Br + 2 H₂O

Experimental Protocol (Representative):

-

To a stirred solution of hydrobromic acid, 1,7-heptanediol is added.

-

The reaction mixture is heated to reflux for a specified period.

-

After cooling, the organic layer is separated, washed with water, neutralized with a base (e.g., sodium bicarbonate solution), and dried over an anhydrous salt (e.g., magnesium sulfate).

-

The crude 1,7-dibromoheptane is then purified by vacuum distillation.

Conversion to this compound

Reaction:

Br-(CH₂)₇-Br + 2 NaN₃ → N₃-(CH₂)₇-N₃ + 2 NaBr

Experimental Protocol (Representative):

-

1,7-dibromoheptane is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

An excess of sodium azide is added to the solution.

-

The reaction mixture is heated with stirring for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and water is added to precipitate the product and dissolve the inorganic salts.

-

The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is typically achieved by column chromatography on silica gel.

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out behind a safety shield in a well-ventilated fume hood. Avoid friction, shock, and heating to high temperatures. Sodium azide is also highly toxic.

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the heptane chain. The protons on the carbons adjacent to the azide groups (α-protons) would be shifted downfield compared to the other methylene protons. A triplet for the α-protons and multiplets for the other protons would be expected. |

| ¹³C NMR | Seven distinct signals for the seven carbon atoms of the heptane chain. The carbons attached to the azide groups would be shifted downfield. |

| FT-IR | A characteristic strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically appearing around 2100 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound would be observed, along with characteristic fragmentation patterns. |

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in various areas of drug development and chemical biology, primarily as a linker or crosslinker.

Click Chemistry and Bioconjugation

The terminal azide groups of this compound can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for bioconjugation.

This compound can be used to link two alkyne-modified molecules, such as peptides, proteins, nucleic acids, or small molecule drugs. This allows for the creation of more complex and functional biomolecules.

Experimental Workflow: Bioconjugation using this compound

Caption: Workflow for bioconjugation via CuAAC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex. Alkyl chains are common linker motifs in PROTAC design.[2] this compound can be used as a precursor to synthesize PROTACs. The diazide can be sequentially reacted with an alkyne-modified POI ligand and an alkyne-modified E3 ligase ligand via click chemistry to assemble the final PROTAC. The seven-carbon chain provides a flexible spacer of a defined length.

Logical Relationship: PROTAC Assembly

Caption: Assembly of a PROTAC using a diazido linker.

Safety and Handling

Warning: Organic azides are potentially explosive and must be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Stability: Avoid friction, shock, and exposure to high temperatures. Avoid contact with strong acids and oxidizing agents.

-

Toxicity: Sodium azide, a common precursor, is highly toxic. While the toxicity of this compound is not well-documented, it should be handled as a hazardous substance.

Conclusion

This compound is a versatile homobifunctional crosslinker with significant applications in drug development and chemical biology. Its ability to participate in highly efficient click chemistry reactions makes it a valuable tool for the synthesis of bioconjugates and complex molecules like PROTACs. Researchers and scientists working with this compound should adhere to strict safety protocols due to the potential hazards associated with organic azides. The continued exploration of bifunctional linkers like this compound is expected to contribute to the advancement of targeted therapeutics and a deeper understanding of biological systems.

References

An In-Depth Technical Guide to 1,7-Diazidoheptane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diazidoheptane is a versatile homobifunctional crosslinking agent that has garnered significant interest in the fields of chemical biology, proteomics, and drug development. Its structure, featuring a seven-carbon aliphatic chain capped by two azide functional groups, allows for its application in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in advanced research, with a focus on cross-linking mass spectrometry (XL-MS) for studying protein-protein interactions and its potential as a linker in antibody-drug conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a chemical compound with the IUPAC name This compound . Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄N₆ |

| Molecular Weight | 182.23 g/mol |

| CAS Number | 98428-99-0 |

| Appearance | (Predicted) Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where a suitable precursor, 1,7-dihaloheptane (commonly 1,7-dibromoheptane), is reacted with an azide salt, such as sodium azide.

Synthesis of the Precursor: 1,7-Dibromoheptane

A common method for synthesizing the 1,7-dibromoheptane precursor is from 1,7-heptanediol using hydrobromic acid.[1]

Materials:

-

1,7-Heptanediol

-

Hydrobromic acid (48%)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine 1,7-heptanediol and hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,7-dibromoheptane.

-

Purify the crude product by vacuum distillation.

Azidation of 1,7-Dibromoheptane

Materials:

-

1,7-Dibromoheptane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1,7-dibromoheptane in anhydrous DMF.

-

Add an excess of sodium azide (typically 2.2 to 2.5 equivalents) to the solution.

-

Heat the reaction mixture with stirring (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically run for 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a larger volume of deionized water.

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with deionized water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid decomposition of the diazide product.

-

The resulting this compound can be further purified by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications, primarily as a crosslinking agent.

Cross-Linking Mass Spectrometry (XL-MS)

This compound can be used as a homobifunctional crosslinker to study protein-protein interactions and protein conformations. The workflow for such an experiment is outlined below.

In this workflow, this compound would be used in the crosslinking step to covalently link interacting proteins. Subsequent digestion and mass spectrometry analysis identify the cross-linked peptides, providing distance constraints that can be used to model the three-dimensional structure of the protein complex.[2]

Linker for Antibody-Drug Conjugates (ADCs)

The azide groups of this compound can be utilized in the synthesis of linkers for ADCs.[3][4] One end of the diazide can be functionalized to attach to a cytotoxic drug, while the other end can be modified to conjugate to an antibody. The heptane chain provides a flexible spacer between the antibody and the drug.

This conceptual diagram illustrates how a bifunctional linker derived from this compound could be used to connect an antibody and a cytotoxic drug to form an ADC. The specific chemistry for functionalizing the azide groups would depend on the desired linkage to the antibody and the drug.

Conclusion

This compound is a valuable chemical tool for researchers in the life sciences. Its ability to participate in bioorthogonal "click" chemistry reactions makes it particularly well-suited for applications in proteomics and drug development. The provided synthesis protocol offers a clear path to obtaining this compound, and the outlined applications in XL-MS and as a potential ADC linker highlight its utility in addressing complex biological questions and advancing therapeutic strategies. As with all reactive chemical compounds, proper safety precautions are paramount during its synthesis and handling.

References

- 1. embopress.org [embopress.org]

- 2. 1,7-Dibromoheptane 97 4549-31-9 [sigmaaldrich.com]

- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. 1,7-DIBROMOHEPTANE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Utilizing 1,7-Diazidoheptane for In Vivo and In Vitro Crosslinking of Protein-Protein Interactions

Introduction

1,7-Diazidoheptane is a homobifunctional, photo-reactive crosslinking agent. Its structure consists of a seven-carbon aliphatic chain with a terminal azide group at each end. Upon exposure to ultraviolet (UV) light, each azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with adjacent molecules, primarily by insertion into C-H, N-H, or O-H bonds. The seven-carbon spacer arm makes it suitable for capturing proteins that are in close proximity. This reagent is particularly useful for "freezing" transient or weak protein-protein interactions (PPIs) within their native cellular environment, allowing for their subsequent identification and characterization through techniques such as immunoprecipitation and mass spectrometry.

Principle of Operation

The utility of this compound as a crosslinker stems from the photo-reactivity of its terminal azide groups. In the absence of UV light, the compound is relatively inert, allowing it to permeate cellular membranes and diffuse into different cellular compartments. When irradiated with UV light (typically around 254-270 nm), the azides undergo photolysis to form highly reactive nitrene radicals. These nitrenes can then react non-specifically with nearby amino acid residues, effectively creating a covalent crosslink between interacting proteins. The resulting crosslinked protein complexes can then be isolated and analyzed to identify the interacting partners.

Applications

-

Mapping Protein-Protein Interaction Networks: By capturing interacting proteins in their cellular context, this compound can be used to identify novel components of protein complexes.

-

Validating Binary Protein Interactions: This crosslinker can be employed to confirm suspected interactions between two proteins of interest within living cells.

-

Studying Transient or Weak Interactions: The ability to rapidly initiate crosslinking with UV light makes it possible to trap interactions that are otherwise difficult to detect using conventional methods like co-immunoprecipitation.

-

Structural Analysis of Protein Complexes: The distance constraint imposed by the seven-carbon spacer arm can provide low-resolution structural information about the arrangement of proteins within a complex.

Experimental Protocols

1. In Vivo Crosslinking in Mammalian Cells

This protocol provides a general framework for crosslinking proteins in cultured mammalian cells. Optimization of crosslinker concentration, incubation time, and UV exposure time is recommended for each specific biological system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

UV crosslinking apparatus (e.g., Stratalinker)

-

Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

-

Quenching solution (e.g., 10 mM Tris-HCl)

Procedure:

-

Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture dishes.

-

Crosslinker Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 100 mM.

-

Cell Treatment:

-

Wash the cells once with ice-cold PBS.

-

Add fresh, serum-free media to the cells.

-

Add the this compound stock solution to the media to achieve the desired final concentration (e.g., 0.1-1 mM).

-

Incubate the cells for a specific duration (e.g., 10-30 minutes) to allow for cellular uptake of the crosslinker.

-

-

UV Crosslinking:

-

Place the culture dishes on ice and remove the lid.

-

Expose the cells to UV light (254 nm) for a predetermined time (e.g., 5-15 minutes) at a specific energy setting. The optimal energy will need to be determined empirically.

-

-

Quenching: Quench the crosslinking reaction by adding a quenching solution, such as Tris-HCl, to the cells.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Downstream Analysis: The resulting supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.

2. In Vitro Crosslinking of Purified Proteins

This protocol is suitable for crosslinking purified proteins in solution.

Materials:

-

Purified protein samples

-

This compound

-

Reaction buffer (e.g., HEPES or PBS)

-

UV transparent reaction tubes (e.g., quartz cuvettes or thin-walled PCR tubes)

-

UV crosslinking apparatus

Procedure:

-

Reaction Setup:

-

In a UV transparent reaction tube, combine the purified proteins of interest in a suitable reaction buffer.

-

Add the desired amount of this compound from a stock solution. The final concentration may range from 0.05 to 2 mM.

-

-

Incubation: Incubate the reaction mixture in the dark for 15-30 minutes to allow the crosslinker to diffuse.

-

UV Crosslinking: Place the reaction tube on ice and expose it to UV light (254 nm) for 5-20 minutes.

-

Quenching: Quench the reaction by adding a scavenger molecule like Tris or dithiothreitol (DTT).

-

Analysis: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species, indicating successful crosslinking.

Quantitative Data Summary

The optimal conditions for crosslinking with this compound will vary depending on the specific proteins and the biological context. The following table provides an example of empirically determined parameters for a hypothetical protein complex.

| Parameter | Range Tested | Optimal Condition | Notes |

| Crosslinker Concentration (in vivo) | 0.1 - 2.0 mM | 0.5 mM | Higher concentrations may lead to increased non-specific crosslinking and cellular toxicity. |

| Incubation Time (in vivo) | 5 - 60 min | 15 min | Longer incubation times did not significantly increase crosslinking efficiency. |

| UV Exposure Time (254 nm) | 1 - 20 min | 10 min | Shorter times resulted in incomplete crosslinking, while longer times led to protein degradation. |

| Crosslinker Concentration (in vitro) | 0.05 - 2.0 mM | 0.25 mM | Dependent on the concentration of the purified proteins. |

Visualizations

Caption: Workflow for identifying protein interactions using this compound.

Caption: Photo-activation and crosslinking mechanism of this compound.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1,7-Diazidoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. This document provides a detailed step-by-step guide for performing a CuAAC reaction using 1,7-diazidoheptane, a linear aliphatic diazide. This protocol is designed for the synthesis of bis-triazoles, which can serve as building blocks in drug discovery, polymer chemistry, and materials science.

Safety Precautions

Extreme caution must be exercised when handling this compound and other organic azides as they are potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The precursor, 1,7-diaminoheptane, is corrosive and can cause severe skin burns and eye damage[1][2]. Therefore, it is imperative to handle this compound with the same level of care, avoiding contact with skin and eyes. Store this compound in a cool, dark place, away from heat, sparks, and sources of ignition.

Experimental Protocol: Synthesis of a Bis-Triazole from this compound

This protocol details the synthesis of a bis-triazole via the reaction of this compound with a terminal alkyne, exemplified by 4-ethynyl-N,N-dimethylaniline.

Materials and Reagents:

-

This compound

-

4-ethynyl-N,N-dimethylaniline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column and accessories

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-ethynyl-N,N-dimethylaniline (2.2 eq) in a 1:1 mixture of THF and water.

-

Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously under a nitrogen or argon atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 24 hours.

Workup and Purification

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure bis-triazole product.

Data Presentation

| Reagent/Parameter | Molar Ratio | Concentration/Amount (Example) | Role |

| This compound | 1.0 | 1.0 mmol, 182 mg | Diazide reactant |

| 4-ethynyl-N,N-dimethylaniline | 2.2 | 2.2 mmol, 319 mg | Alkyne reactant |

| CuSO₄·5H₂O | 0.1 | 0.1 mmol, 25 mg | Catalyst precursor |

| Sodium Ascorbate | 0.2 | 0.2 mmol, 40 mg | Reducing agent for Cu(II) |

| THF/Water (1:1) | - | 20 mL | Solvent |

| Reaction Temperature | - | 60°C | Reaction condition |

| Reaction Time | - | 24 hours | Reaction duration |

| Expected Yield | - | ~80-95% | Based on similar reported reactions |

Experimental Workflow Diagram

Caption: Workflow for the CuAAC synthesis of a bis-triazole.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Simplified CuAAC reaction mechanism.

Analytical Methods for Reaction Monitoring and Characterization

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final bis-triazole product. The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal are key indicators of a successful reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches, and the appearance of new bands corresponding to the triazole ring, can be used to monitor the reaction.

References

Applications of 1,7-Diazidoheptane in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,7-Diazidoheptane is a homobifunctional crosslinking agent containing two terminal azide groups separated by a seven-carbon alkyl chain. This simple, flexible linker is primarily utilized in bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient, specific, and biocompatible, making them powerful tools for covalently linking biomolecules.

The two azide functionalities of this compound allow for the conjugation of two alkyne-containing molecules. This can be exploited in several bioconjugation strategies:

-

Intramolecular and Intermolecular Protein Crosslinking: When reacted with a protein that has been engineered or modified to contain multiple alkyne groups, this compound can form either intramolecular crosslinks, providing insights into protein conformation and proximity of residues, or intermolecular crosslinks, stabilizing protein-protein interactions and facilitating the study of protein complexes.

-

Immobilization of Biomolecules: One azide group can react with an alkyne-functionalized surface (e.g., a microarray slide, nanoparticle, or resin), while the other azide can be used to capture an alkyne-modified biomolecule of interest, such as a protein, peptide, or nucleic acid. This is useful for creating diagnostic assays, purification matrices, and targeted drug delivery systems.

-

Assembly of Multicomponent Systems: this compound can act as a central scaffold to link two different alkyne-containing biomolecules or an alkyne-biomolecule and an alkyne-reporter molecule (e.g., a fluorescent dye or biotin). This enables the construction of well-defined bioconjugates for a variety of applications in research and diagnostics.

The heptane linker provides a moderate degree of flexibility and spatial separation between the conjugated molecules, which can be advantageous in maintaining the biological activity of the tethered biomolecules.

Physicochemical and Computed Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₄N₆ |

| Molecular Weight | 182.23 g/mol [1] |

| CAS Number | 98428-99-0[1] |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂), sparingly soluble in water |

| Computed XLogP3 | 1.6 |

| Computed Hydrogen Bond Donor Count | 0 |

| Computed Hydrogen Bond Acceptor Count | 6 |

| Computed Rotatable Bond Count | 6 |

Experimental Protocols

Protocol 1: Intermolecular Crosslinking of Alkyne-Modified Proteins using this compound

This protocol describes a general procedure for the copper-catalyzed crosslinking of two different proteins that have been individually modified to contain terminal alkyne groups.

Materials:

-

Alkyne-modified Protein A

-

Alkyne-modified Protein B

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Amicon® Ultra centrifugal filter units (for buffer exchange and concentration)

-

SDS-PAGE analysis equipment

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of THPTA in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

-

-

Protein Preparation:

-

Dissolve alkyne-modified Protein A and alkyne-modified Protein B in PBS to a final concentration of 1 mg/mL each.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of Protein A solution and 50 µL of Protein B solution.

-

Add 2 µL of the 10 mM this compound stock solution (final concentration ~200 µM).

-

Prepare the catalyst premix: in a separate tube, mix 2 µL of 100 mM CuSO₄ and 10 µL of 500 mM THPTA. Vortex briefly.

-

Add 1 µL of the CuSO₄/THPTA premix to the protein solution.

-

To initiate the reaction, add 2 µL of the freshly prepared 1 M sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

-

Purification:

-

Remove unreacted crosslinker and catalyst components by buffer exchange using an Amicon® Ultra centrifugal filter unit with an appropriate molecular weight cutoff. Wash the sample three times with PBS.

-

-

Analysis:

-

Analyze the crosslinked product by SDS-PAGE. The appearance of a new band corresponding to the combined molecular weight of Protein A and Protein B indicates successful crosslinking.

-

Protocol 2: Immobilization of an Alkyne-Modified Peptide to an Alkyne-Functionalized Surface

This protocol outlines the immobilization of an alkyne-containing peptide onto a surface that has also been modified with alkyne groups, using this compound as a linker.

Materials:

-

Alkyne-functionalized glass slide or resin

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium Ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO/t-BuOH (1:1)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and this compound as described in Protocol 1.

-

Prepare a 10 mM stock solution of TBTA in DMSO/t-BuOH (1:1).

-

-

Surface Activation (First Click Reaction):

-

Prepare the reaction cocktail: For a 1 mL reaction, combine 700 µL of PBS, 100 µL of 10 mM this compound, 10 µL of 100 mM CuSO₄, 20 µL of 10 mM TBTA, and 20 µL of 1 M sodium ascorbate.

-

Immerse the alkyne-functionalized surface in the reaction cocktail and incubate for 1 hour at room temperature with gentle agitation.

-

Wash the surface thoroughly with washing buffer to remove unreacted reagents. The surface is now azide-functionalized.

-

-

Peptide Immobilization (Second Click Reaction):

-

Prepare a solution of the alkyne-modified peptide in PBS at a desired concentration (e.g., 100 µM).

-

Prepare a fresh catalyst solution: For a 1 mL reaction, combine 800 µL of the peptide solution, 10 µL of 100 mM CuSO₄, 20 µL of 10 mM TBTA, and 20 µL of 1 M sodium ascorbate.

-

Immerse the azide-functionalized surface in the peptide-catalyst solution and incubate for 1-2 hours at room temperature.

-

-

Final Washing:

-

Wash the surface extensively with washing buffer to remove non-covalently bound peptide and catalyst components.

-

Rinse with deionized water and dry under a stream of nitrogen.

-

-

Characterization:

-

The successful immobilization of the peptide can be confirmed by surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) or by using a fluorescently labeled peptide and measuring the surface fluorescence.

-

Quantitative Data

The efficiency of bioconjugation reactions with this compound can be assessed by various methods, including chromatography (e.g., SEC-HPLC), electrophoresis (e.g., SDS-PAGE with densitometry), and mass spectrometry. Below is a template table for recording and comparing quantitative data from a protein crosslinking experiment.

| Reaction Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein A Concentration (µM) | 10 | 10 | 20 |

| Protein B Concentration (µM) | 10 | 10 | 20 |

| This compound:Protein Ratio | 10:1 | 20:1 | 10:1 |

| Catalyst (CuSO₄:Ligand) | 1:5 (THPTA) | 1:5 (THPTA) | 1:5 (THPTA) |

| Reaction Time (h) | 2 | 2 | 4 |

| Temperature (°C) | 25 | 25 | 25 |

| Crosslinking Efficiency (%) | e.g., 35% | e.g., 55% | e.g., 45% |

| Notes | - | - | - |

Visualizations

Caption: CuAAC mechanism for bioconjugation with this compound.

Caption: General workflow for protein crosslinking.

Caption: Logical relationship of this compound crosslinking.

References

Application Note: Surface Modification of Polymers Using 1,7-Diazidoheptane for Advanced Bioconjugation and Material Science

Abstract

This document provides a detailed guide for the surface modification of polymers using 1,7-diazidoheptane as a homobifunctional crosslinker. The protocol leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. By first functionalizing a polymer surface with alkyne groups, this compound can be covalently attached, presenting a terminal azide group for the subsequent conjugation of biomolecules, nanoparticles, or other desired moieties. This method offers a robust and versatile platform for creating functionalized polymer surfaces for applications in drug development, biomedical devices, and advanced materials science. Detailed protocols for surface activation, linker conjugation, and subsequent bioconjugation are provided, along with expected characterization data.

Introduction

The ability to precisely control the surface chemistry of polymers is critical for a wide range of applications, from creating biocompatible medical implants to developing targeted drug delivery systems and advanced biosensors. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for surface functionalization due to its high yield, specificity, mild reaction conditions, and tolerance of a wide variety of functional groups.[1][2]

This compound is a short-chain diazidoalkane that can act as a homobifunctional linker. Its two terminal azide groups allow for a two-step conjugation strategy. The first azide group can react with a surface previously modified with alkyne groups. This reaction immobilizes the linker and exposes the second, terminal azide group. This newly installed "clickable" handle is then available for the covalent attachment of a wide array of alkyne-functionalized molecules, including peptides, proteins, DNA, or fluorescent dyes.[3] This modular approach provides a versatile platform for tailoring the surface properties of various polymers.

Principle of the Method

The overall strategy involves a two-stage "click" chemistry process.

Stage 1: Linker Immobilization. A polymer substrate is first surface-activated to introduce terminal alkyne groups. This can be achieved through various methods depending on the polymer's chemistry, such as the esterification of surface hydroxyl groups with an alkyne-bearing carboxylic acid. Subsequently, the alkyne-functionalized surface is reacted with this compound in the presence of a Cu(I) catalyst. One of the azide moieties on the heptane linker reacts with a surface-bound alkyne, forming a stable triazole linkage and covalently attaching the linker to the surface.

Stage 2: Functional Molecule Conjugation. The surface, now decorated with terminal azide groups from the immobilized this compound, is ready for the second click reaction. An alkyne-modified molecule of interest (e.g., a peptide, drug molecule, or imaging agent) is introduced with a Cu(I) catalyst, leading to its covalent attachment to the surface via a second triazole ring.

This workflow allows for the creation of a stable, covalently modified polymer surface with precisely controlled functionality.

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat azide compounds and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment

-

Polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), or other polymers with surface-modifiable groups.

-

Reagents: this compound, Propargyl alcohol, 4-Pentynoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Alkyne-modified molecule of interest (e.g., Alkyne-PEG, Ethynylferrocene).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Deionized water.

-

Equipment: Schlenk flasks, Nitrogen/Argon line, Magnetic stirrer, Ultrasonic bath, Spin coater, Contact angle goniometer, X-ray Photoelectron Spectrometer (XPS).

Protocol 1: Alkyne Functionalization of a Polymer Surface (Example: Polystyrene)